3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(4-Methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenyl group, a pyrazinyl-substituted piperidine, and a propanamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyrazin-2-yl)piperidine. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
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Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).
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Formation of the Propanamide Moiety: : Finally, the propanamide group is introduced by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring in the methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazinyl-piperidine moiety could facilitate binding to specific sites, while the methoxyphenyl group might enhance its affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of pyrazine.
3-(4-Methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
The presence of the pyrazinyl group in 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide distinguishes it from its analogs, potentially offering unique binding properties and reactivity. This uniqueness can be leveraged in designing compounds with specific biological or chemical properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-5-2-16(3-6-18)4-7-20(25)23-14-17-8-12-24(13-9-17)19-15-21-10-11-22-19/h2-3,5-6,10-11,15,17H,4,7-9,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEUSJSLMQYFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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